molecular formula C19H29NO2 B12661015 Methyl 2-[(2-methyldecylidene)amino]benzoate CAS No. 94201-26-0

Methyl 2-[(2-methyldecylidene)amino]benzoate

Cat. No.: B12661015
CAS No.: 94201-26-0
M. Wt: 303.4 g/mol
InChI Key: ONNNEAIFEQHXNT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methyldecylidene)amino]benzoate is an organic compound with the molecular formula C19H29NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-methyldecylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methyldecylidene)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methyldecanal. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the amino group of methyl 2-aminobenzoate and the aldehyde group of 2-methyldecanal.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methyldecylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Methyl 2-[(2-methyldecyl)amino]benzoate.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-[(2-methyldecylidene)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methyldecylidene)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound may also interact with cell membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminobenzoate
  • Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate
  • Methyl 2-[(2-methylpropylidene)amino]benzoate

Uniqueness

Methyl 2-[(2-methyldecylidene)amino]benzoate is unique due to the presence of the 2-methyldecylidene group, which imparts distinct chemical and physical properties

Properties

CAS No.

94201-26-0

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

methyl 2-(2-methyldecylideneamino)benzoate

InChI

InChI=1S/C19H29NO2/c1-4-5-6-7-8-9-12-16(2)15-20-18-14-11-10-13-17(18)19(21)22-3/h10-11,13-16H,4-9,12H2,1-3H3

InChI Key

ONNNEAIFEQHXNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)C=NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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